![molecular formula C22H23N3O2 B1229669 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B1229669.png)
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a ring assembly and an oxadiazole.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Antibacterial Activity : Azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, including oxadiazoles, have shown good antibacterial activity against specific strains like Rhizobium radiobacter (Tumosienė et al., 2012).
- Antimicrobial Activity : New thiazole derivatives, including naphthalenyl propanamide analogs, were synthesized and evaluated for antimicrobial activity, demonstrating significant effects against various bacteria and fungi (Dawbaa et al., 2021).
Anticancer Applications
- Akt and FAK Inhibition in Cancer Cells : Oxadiazole-based compounds have shown potent anticancer effects, particularly as Akt and FAK inhibitors, which are significant in cancer cell proliferation and survival (Altıntop et al., 2018).
- Antioxidant and Anticancer Activity : 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including oxadiazoles, have demonstrated considerable antioxidant and anticancer activities, showing potential as therapeutic agents (Tumosienė et al., 2020).
Other Potential Applications
- Antiepileptic Activity : Semicarbazones based on oxadiazoles have shown promise as anticonvulsant agents, indicating the potential use of related compounds in treating epilepsy (Rajak et al., 2010).
- Insecticidal Activity : Oxadiazole rings, as part of anthranilic diamide analogues, have been studied for their potential in creating effective insecticides, highlighting another avenue for the application of similar compounds (Liu et al., 2017).
properties
Product Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
|---|---|
Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c1-15-9-11-17(12-10-15)22-24-21(27-25-22)14-13-20(26)23-19-8-4-6-16-5-2-3-7-18(16)19/h2-3,5,7,9-12,19H,4,6,8,13-14H2,1H3,(H,23,26) |
InChI Key |
COPPKCHAWAJUQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3CCCC4=CC=CC=C34 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3CCCC4=CC=CC=C34 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




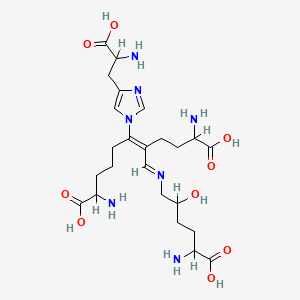


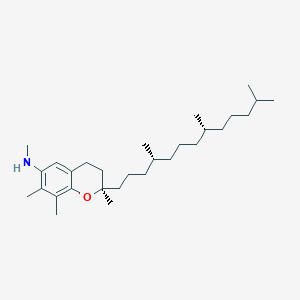
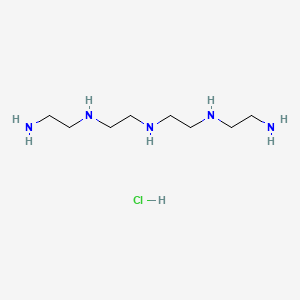
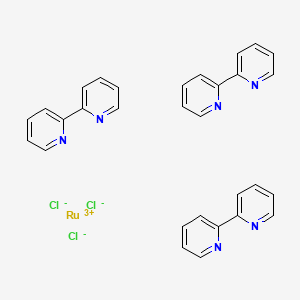


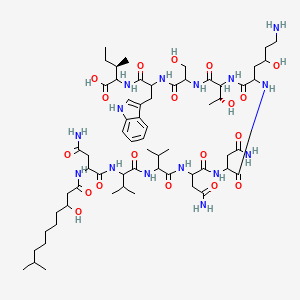

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B1229606.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1229607.png)
![2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1229608.png)